

An In-depth Technical Guide to the Physical Properties of 3-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chlorosalicylaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical Properties

3-Chlorosalicylaldehyde, with the CAS number 1927-94-2, is a substituted aromatic aldehyde. Its physical characteristics are crucial for its handling, reaction setup, and purification. A summary of its key physical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClO ₂	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
Molecular Weight	156.57 g/mol	[1] [2] [4] [7] [8] [10] [11] [12]
Appearance	Pale beige to yellow solid. It can also appear as a white to light yellow crystalline powder.	[5] [9] [10] [11]
Melting Point	52-60 °C	[1] [2] [4] [13] [9] [10] [12] [14]
Boiling Point	204.1 °C at 760 mmHg; 63 °C at 5 mmHg.	[1] [13] [9] [10] [12]
Density	1.404 g/cm ³	[9] [10] [12]
Solubility	Soluble in acetone, dichloromethane, and ethyl acetate. Insoluble in water.	[1] [9] [10] [12]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 3-Chlorosalicylaldehyde are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 3-Chlorosalicylaldehyde transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of 3-Chlorosalicylaldehyde is finely ground using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
- Apparatus Setup:
 - Mel-Temp: The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus.
 - Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.
- Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 3-Chlorosalicylaldehyde equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid for heating bath (e.g., mineral oil)

Procedure:

- Sample Preparation: A few drops of molten 3-Chlorosalicylaldehyde are placed into the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid sample.
- Apparatus Assembly: The test tube is attached to a thermometer and immersed in the Thiele tube containing the heating liquid.
- Heating: The side arm of the Thiele tube is heated gently.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
- Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Volume Displacement Method)

Objective: To determine the mass per unit volume of solid 3-Chlorosalicylaldehyde.

Apparatus:

- Analytical balance

- Graduated cylinder
- A liquid in which 3-Chlorosalicylaldehyde is insoluble (e.g., water)

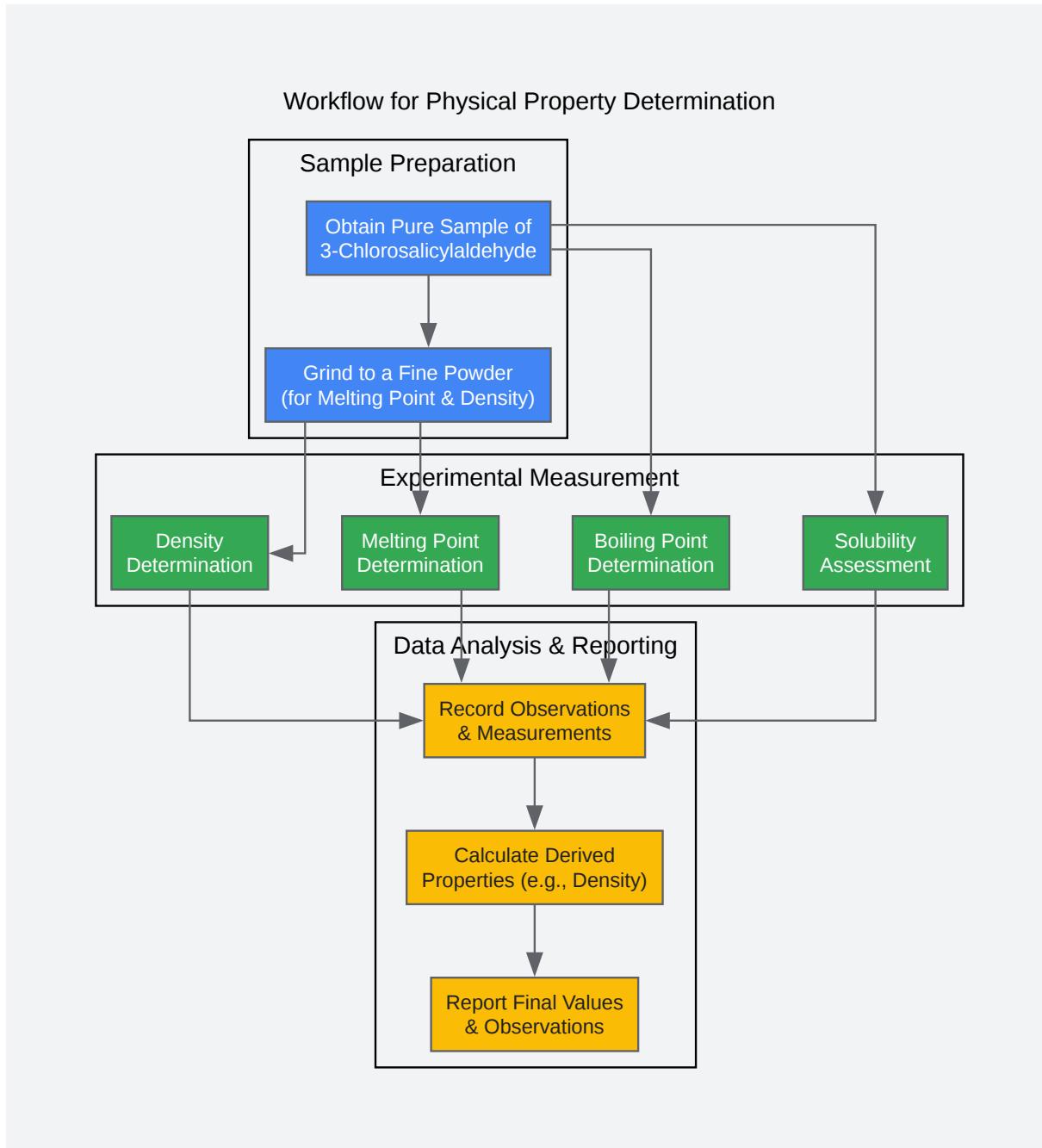
Procedure:

- Mass Measurement: A known mass of 3-Chlorosalicylaldehyde crystals is accurately weighed using an analytical balance.
- Initial Volume Measurement: A known volume of the insoluble liquid is measured in a graduated cylinder.
- Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.
- Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3-Chlorosalicylaldehyde in various solvents.

Apparatus:


- Test tubes
- Spatula
- Vortex mixer (optional)
- Various solvents (e.g., water, acetone, dichloromethane, ethyl acetate)

Procedure:

- Sample Addition: A small, consistent amount (e.g., 10 mg) of 3-Chlorosalicylaldehyde is added to separate test tubes.
- Solvent Addition: A fixed volume (e.g., 1 mL) of each solvent is added to the respective test tubes.
- Mixing: Each test tube is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute) to facilitate dissolution.
- Observation: The test tubes are visually inspected to determine if the solid has completely dissolved.
- Reporting: The solubility is reported as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Logical Relationships and Workflows

The determination of physical properties follows a logical workflow, starting from sample preparation to the final data recording and analysis.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

This diagram illustrates the general workflow for determining the physical properties of a solid organic compound like 3-Chlorosalicylaldehyde. Proper sample preparation is a prerequisite for accurate measurements. Each experimental determination yields raw data that is then recorded and, if necessary, used in calculations to obtain the final property value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-Chloro-2-hydroxybenzaldehyde 97 1927-94-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Chlorosalicylaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016314#3-chlorosalicylaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com